molecular formula C24H21N3O2S B11671450 N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide

N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide

Cat. No.: B11671450
M. Wt: 415.5 g/mol
InChI Key: UUNAVZYDCOUUKK-UHFFFAOYSA-N
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Description

N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Introduction of the Phenoxy Group: The phenoxy group can be introduced by reacting the thiadiazole intermediate with 4-methylphenol in the presence of a base such as potassium carbonate (K2CO3).

    Formation of the Diphenylacetamide Moiety: The final step involves the reaction of the phenoxy-substituted thiadiazole with diphenylacetyl chloride in the presence of a base such as triethylamine (TEA) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, ethanol (C2H5OH)

    Substitution: Amines, thiols, dimethylformamide (DMF)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted thiadiazoles

Scientific Research Applications

N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-N’-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea: This compound has a similar thiadiazole structure but with a urea moiety instead of a diphenylacetamide moiety.

    N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide: This compound has a thiadiazole ring with a thienylacetamide moiety instead of a diphenylacetamide moiety.

Properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H21N3O2S/c1-17-12-14-20(15-13-17)29-16-21-26-27-24(30-21)25-23(28)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,25,27,28)

InChI Key

UUNAVZYDCOUUKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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